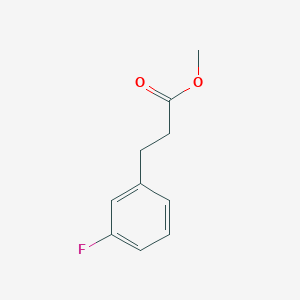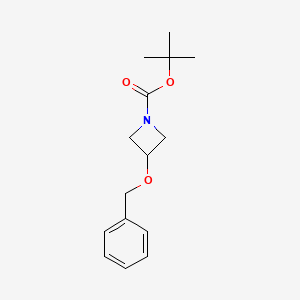
2-(4-bromo-2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide is a synthetic organic compound that features both bromine and sulfonamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide typically involves the following steps:
Acylation: The attachment of an acetamide group to the phenoxy ring.
Industrial Production Methods
Industrial production methods would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. This might include the use of automated reactors and purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group.
Reduction: The bromine atom can be reduced under certain conditions.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a de-brominated product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Incorporation into polymers for enhanced properties.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Cell Signaling: Study of its effects on cellular signaling pathways.
Medicine
Drug Development: Exploration as a lead compound for new drug candidates.
Antimicrobial Activity: Potential use as an antimicrobial agent.
Industry
Agriculture: Use as a pesticide or herbicide.
Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-chloro-2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide
- 2-(4-fluoro-2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide
- 2-(4-iodo-2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide
Uniqueness
The presence of the bromine atom in 2-(4-bromo-2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide may confer unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. This could make it particularly useful in specific applications where bromine’s properties are advantageous.
Propriétés
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O4S/c1-10-8-11(16)2-7-14(10)22-9-15(19)18-12-3-5-13(6-4-12)23(17,20)21/h2-8H,9H2,1H3,(H,18,19)(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTFHESMYNWJGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(2-methoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2571399.png)


![2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2571403.png)


![N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2571410.png)

![N-[3-(morpholin-4-yl)propyl]-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2571412.png)

![[3-(Propan-2-yloxy)oxolan-3-yl]methanesulfonyl chloride](/img/structure/B2571416.png)

